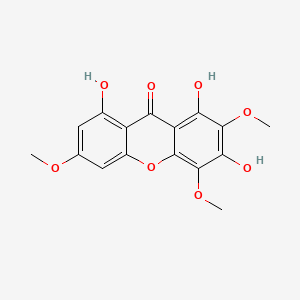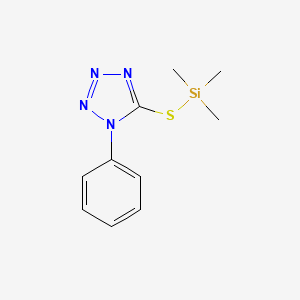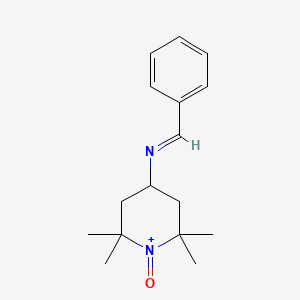
7,8-Dimethoxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8-Dimethoxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one: is a chemical compound with the molecular formula C12H15NO3 and a molecular weight of 221.25 g/mol . It is a member of the benzazepine family, characterized by a benzene ring fused to an azepine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dimethoxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one typically involves the reaction of a substituted benzene derivative with an appropriate amine under controlled conditions . One common method includes the cyclization of a precursor compound through a series of steps involving condensation, reduction, and cyclization reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 7,8-Dimethoxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Chemistry: In chemistry, 7,8-Dimethoxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It can serve as a probe to investigate biochemical pathways and molecular mechanisms .
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mécanisme D'action
The mechanism of action of 7,8-Dimethoxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one involves its interaction with specific molecular targets within cells. It may bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact pathways and targets can vary depending on the context of its use .
Comparaison Avec Des Composés Similaires
- 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one
- 3-(3-Hydroxypropyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one
- 7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[d]azepin-2-one
Uniqueness: 7,8-Dimethoxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one stands out due to its specific substitution pattern on the benzazepine ring. The presence of methoxy groups at positions 7 and 8 enhances its chemical reactivity and potential biological activity, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
86499-67-4 |
|---|---|
Formule moléculaire |
C12H15NO3 |
Poids moléculaire |
221.25 g/mol |
Nom IUPAC |
7,8-dimethoxy-1,3,4,5-tetrahydro-1-benzazepin-2-one |
InChI |
InChI=1S/C12H15NO3/c1-15-10-6-8-4-3-5-12(14)13-9(8)7-11(10)16-2/h6-7H,3-5H2,1-2H3,(H,13,14) |
Clé InChI |
RBMXJQAHEYFBEP-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)CCCC(=O)N2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3,4-Dichlorophenyl)sulfinylmethyl]pyridine;hydrochloride](/img/structure/B14418522.png)




![Tributyl[3-(trimethoxysilyl)propyl]phosphanium iodide](/img/structure/B14418553.png)



![12H-Benzo[a]phenothiazine, 9-methyl-](/img/structure/B14418579.png)
![6-Methoxy-3-azabicyclo[4.2.0]oct-4-en-2-one](/img/structure/B14418587.png)


